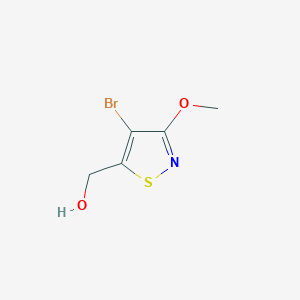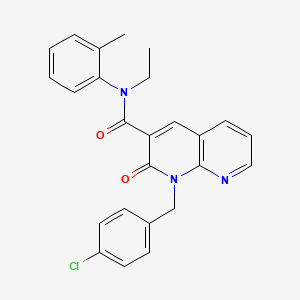
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, also known as JWH-015, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mechanism of Action
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide acts as a selective agonist of the CB2 cannabinoid receptor, which is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By activating the CB2 receptor, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide can modulate immune responses and reduce inflammation, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been shown to have antioxidant effects and to modulate the activity of various enzymes and signaling pathways. It has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide in laboratory experiments is its well-established synthesis method and the availability of high-purity samples. In addition, its selective agonism of the CB2 receptor makes it useful for studying the role of this receptor in various physiological processes. However, one limitation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is that its effects can be difficult to interpret in vivo, as it can interact with multiple receptors and signaling pathways.
Future Directions
There are numerous potential future directions for research on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. One area of interest is in the development of novel therapeutic agents based on N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide, either through modification of its chemical structure or through the development of new compounds with similar properties. Another area of interest is in the study of the CB2 receptor and its role in various physiological processes, including inflammation, immune responses, and neurodegeneration. Finally, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide may have potential applications in the development of new treatments for a wide range of diseases and conditions, including chronic pain, inflammation, and neurodegenerative diseases.
Synthesis Methods
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide is typically synthesized through a multi-step process involving the reaction of various reagents with cyclohexanone. The final step involves the addition of a pyridine ring to the cyclohexanone molecule, resulting in the formation of N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide. The synthesis method has been well-established and is widely used in research laboratories.
Scientific Research Applications
N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent anti-inflammatory effects, as well as analgesic properties. In addition, N-(4-Cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-cyano-4-pyridin-2-ylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-14(19)18-12-6-8-15(11-16,9-7-12)13-5-3-4-10-17-13/h2-5,10,12H,1,6-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFNTYOUNBZEGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC(CC1)(C#N)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 3-hydroxy-4-methylbenzoate](/img/structure/B2370543.png)
![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370544.png)

![7-Dromo-2-chloro-4-methoxybenzo[d]thiazole](/img/structure/B2370552.png)


![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2370555.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2370557.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2370559.png)

![3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2370561.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2370564.png)